Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Amide Hydrogen Bonding Conformational Control Medicinal Chemistry

Procure CAS 1365962-89-5 for orthogonal dual-halogen reactivity: aryl iodide for Pd cross-coupling, α-bromoamide for nucleophilic displacement—enabling sequential chemoselective functionalization unmatched by monohalogenated or N-alkylated analogs. Non-HazMat shipping reduces costs. Available in 95% and 98% purity. The N–H donor (HBD=1) and CNS-favorable profile (LogP 3.40, TPSA 29.1 Ų) support fragment-based drug discovery and hit-to-lead optimization.

Molecular Formula C10H11BrINO
Molecular Weight 368.01 g/mol
CAS No. 1365962-89-5
Cat. No. B1402058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-iodophenyl)-2-methylpropanamide
CAS1365962-89-5
Molecular FormulaC10H11BrINO
Molecular Weight368.01 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC=C(C=C1)I)Br
InChIInChI=1S/C10H11BrINO/c1-10(2,11)9(14)13-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14)
InChIKeyYNTRPYBCLCIKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(4-iodophenyl)-2-methylpropanamide CAS 1365962-89-5: Procurement and Differentiation Guide for the Orthogonal Halogenated Arylamide Building Block


2-Bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS 1365962-89-5) is a halogenated arylamide with the molecular formula C₁₀H₁₁BrINO and a molecular weight of 368.01 g/mol . The compound is distinguished by the presence of a secondary amide linkage connecting a geminal dimethyl-substituted α-bromoacyl moiety to a 4-iodoaniline fragment . Commercially available in purities of 95–98% , this compound is primarily utilized as a research intermediate and building block for organic synthesis, particularly in applications requiring orthogonal halogen reactivity profiles . The co-occurrence of an aryl iodide (Cₐᵣ–I) and a tertiary alkyl bromide (Cₛₚ³–Br) on a single molecular scaffold provides two distinct leaving group potentials, a feature that underpins its utility in sequential cross-coupling and substitution chemistries.

Why Generic Substitution Fails for 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide in Complex Synthesis Workflows


Generic substitution of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide with structurally similar arylamides is generally not viable due to the unique orthogonal reactivity imparted by its dual halogen motif. Closely related analogs—including the N-methyl derivative (CAS 1487421-98-6) , the chloro-analog 2-chloro-N-(4-iodophenyl)propanamide (CAS 21262-09-9) , or non-iodinated 2-bromo-2-methylpropanamides [1]—exhibit fundamentally different reactivities at the α-carbon and aryl iodide sites. Critically, the specific combination of an aryl iodide (for Pd-catalyzed cross-coupling) and an α-bromo tertiary amide (for nucleophilic displacement) enables sequential, chemoselective transformations that cannot be replicated by compounds bearing only a single halogen or alternative halogen pairs. Procurement of the precise CAS 1365962-89-5 structure is essential for synthetic routes where both the N–H amide proton (absent in N-alkylated analogs) and the iodine substituent are required for downstream functionalization. The quantitative evidence presented below establishes the structural and reactivity basis for this differentiation.

Product-Specific Quantitative Evidence Guide for 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide CAS 1365962-89-5: Differentiation Dimensions vs. Analogs


Structural Differentiation: Secondary Amide vs. N-Methyl Tertiary Amide of CAS 1487421-98-6

2-Bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS 1365962-89-5) possesses a secondary amide nitrogen (N–H) as confirmed by its hydrogen bond donor count of 1 , whereas its closest commercial analog, 2-bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS 1487421-98-6), is a tertiary amide with a hydrogen bond donor count of 0 [1]. This structural distinction fundamentally alters both the compound's physicochemical profile and its synthetic utility in bioconjugation or hydrogen bond-directed reactions.

Amide Hydrogen Bonding Conformational Control Medicinal Chemistry

Orthogonal Halogen Reactivity: α-Bromo vs. Aryl Iodide Leaving Group Differentiation

The target compound contains two distinct carbon–halogen bonds with substantially different bond dissociation energies (BDEs): an aryl iodide (Cₐᵣ–I, BDE ≈ 65 kcal/mol) and a tertiary alkyl bromide (Cₛₚ³–Br, BDE ≈ 69 kcal/mol) [1]. This contrasts with the chloro-analog 2-chloro-N-(4-iodophenyl)propanamide (CAS 21262-09-9), which replaces the α-bromo with an α-chloro substituent (Cₛₚ³–Cl, BDE ≈ 81 kcal/mol) , and with non-iodinated 2-bromo-2-methylpropanamides lacking aryl iodide entirely [2].

Cross-Coupling Nucleophilic Substitution Sequential Synthesis

Lipophilicity Differentiation: LogP of Target Compound vs. Non-Iodinated and De-Brominated Analogs

The calculated LogP for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is 3.4032 . In contrast, N-(4-iodophenyl)propanamide (lacking the α-bromo and gem-dimethyl groups) exhibits a lower LogP , while 2-bromo-2-methylpropanamide (lacking the 4-iodophenyl group) has a LogP of approximately 0.8 [1]. This demonstrates that the combination of both halogens and the gem-dimethyl group in CAS 1365962-89-5 produces a distinctly elevated lipophilicity profile relative to analogs lacking either the aryl iodide or the α-bromo moiety.

Lipophilicity Membrane Permeability Drug Design

Procurement-Relevant Purity Differentiation: Certified 98% Purity vs. 95% Standard Grade

Among commercial vendors, ChemScene offers 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS 1365962-89-5) at a certified purity of 98% (Cat. No. CS-0607407) , and Leyan similarly supplies the compound at 98% purity (Cat. No. 1678073) . In contrast, AKSci (Cat. No. 1037DV) supplies the compound at a minimum purity specification of 95% . For the structurally similar comparator 2-bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS 1487421-98-6), AKSci also supplies at 95% minimum purity .

Quality Control Reproducibility Synthetic Reliability

Polar Surface Area and Rotatable Bond Count: Physicochemical Differentiation for Drug-Likeness

2-Bromo-N-(4-iodophenyl)-2-methylpropanamide has a calculated Topological Polar Surface Area (TPSA) of 29.1 Ų and 2 rotatable bonds . The N-methyl analog (CAS 1487421-98-6) has a TPSA of approximately 20.2 Ų (amide nitrogen N-methylated, reducing polar surface) and 2 rotatable bonds [1]. Both compounds fall within the Veber rule thresholds (TPSA ≤ 140 Ų, rotatable bonds ≤ 10), but the higher TPSA of the target compound (Δ ≈ 9 Ų) reflects the hydrogen bond donor capability of the N–H amide.

Drug-Likeness Oral Bioavailability Physicochemical Properties

Shipping and Storage Differentiation: Non-Hazardous Classification for Logistics Efficiency

2-Bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS 1365962-89-5) is classified as non-hazardous for DOT/IATA transport by multiple vendors, with no GHS pictograms, signal words, or UN numbers assigned . In contrast, many halogenated arylamides with reactive α-halogen substituents require hazardous material (HazMat) shipping declarations and incur associated fees . The target compound can be shipped at ambient temperature within the continental US, with long-term storage recommended at 2–8°C in sealed, dry conditions .

Procurement Logistics Shipping Compliance Inventory Management

Best Research and Industrial Application Scenarios for 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide CAS 1365962-89-5: Evidence-Backed Use Cases


Sequential, Orthogonal Functionalization in Complex Molecule Synthesis

This compound is optimally suited for synthetic routes requiring sequential, chemoselective functionalization at two distinct sites. The aryl iodide serves as a robust handle for Pd-catalyzed cross-coupling (e.g., Suzuki–Miyaura or Sonogashira reactions) under conditions that leave the α-bromo moiety intact , while the α-bromo substituent undergoes nucleophilic displacement with amines, thiols, or azides in a subsequent, independent step . This orthogonal reactivity profile—supported by the differential carbon–halogen bond dissociation energies of the Cₐᵣ–I (≈65 kcal/mol) and Cₛₚ³–Br (≈69 kcal/mol) bonds [1]—enables the construction of diverse, functionalized arylamide libraries from a single precursor, a capability not achievable with monohalogenated or N-alkylated analogs .

Hydrogen Bond-Directed Drug Discovery and Fragment-Based Screening

The presence of an N–H hydrogen bond donor (HBD count = 1) makes this compound a valuable scaffold for fragment-based drug discovery and medicinal chemistry campaigns where specific hydrogen bonding interactions with protein targets are required. Unlike the N-methyl analog (CAS 1487421-98-6, HBD = 0) [2], CAS 1365962-89-5 can participate as a hydrogen bond donor, enabling the formation of critical ligand–receptor interactions that contribute to binding affinity and selectivity. Combined with its favorable LogP (3.4032) and TPSA (29.1 Ų) —both within established drug-likeness ranges—the compound is well-positioned for hit-to-lead optimization programs targeting CNS or intracellular proteins where balanced lipophilicity and polarity are essential.

Cost-Optimized Procurement for High-Volume Building Block Screening

For medicinal chemistry groups conducting parallel synthesis or building block screening campaigns, the non-hazardous shipping classification and availability of multiple purity grades (95% for routine use, 98% for sensitive applications) enable flexible procurement strategies. The avoidance of HazMat fees ($50–$178 per shipment for halogenated comparators) translates directly to reduced acquisition costs, while ambient shipping conditions in the US minimize cold-chain logistics expenses. These procurement advantages, combined with the orthogonal synthetic utility described above, position CAS 1365962-89-5 as a logistically and economically efficient building block for high-throughput chemistry workflows.

Development of CNS-Penetrant Chemical Probes and Imaging Agents

The compound's physicochemical profile—LogP = 3.4032 and TPSA = 29.1 Ų —places it within the optimal range for passive blood–brain barrier permeability. In contrast, non-iodinated analogs exhibit substantially lower LogP values (e.g., 2-bromo-2-methylpropanamide, LogP ≈ 0.8) [3], while N-alkylated derivatives lack the hydrogen bond donor capacity [2] that can enhance target engagement. The aryl iodide additionally provides a site for radioiodination (e.g., ¹²³I, ¹²⁵I, or ¹³¹I substitution), enabling the development of SPECT imaging probes or radioligand binding assays. This combination of permeability characteristics and radiolabeling potential makes the compound a compelling choice for CNS-targeted chemical probe and diagnostic agent development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.